7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one
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Overview
Description
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: is a complex organic compound characterized by its bromine, methyl, and oxazepane groups attached to a thieno[3,2-c]pyridin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with halogenated pyridines under specific conditions. The presence of a bromine atom and a methyl group requires careful control of reaction conditions to ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. Continuous flow chemistry could be employed to enhance efficiency and safety, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thieno[3,2-c]pyridin-4-one core to its corresponding oxo derivatives.
Reduction: : Reducing the bromine atom to form a hydrogen bromide derivative.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: : Formation of oxo derivatives of the thieno[3,2-c]pyridin-4-one core.
Reduction: : Formation of hydrogen bromide derivatives.
Substitution: : Formation of various substituted thieno[3,2-c]pyridin-4-ones.
Scientific Research Applications
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: can be compared to other similar compounds, such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: : Both compounds share the bromine atom and similar core structures, but differ in their substituents and functional groups.
2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one: : This compound lacks the bromine atom, highlighting the importance of the bromine in the biological activity of the original compound.
These comparisons help highlight the uniqueness of This compound and its potential advantages over similar compounds.
Properties
Molecular Formula |
C14H17BrN2O2S |
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Molecular Weight |
357.27 g/mol |
IUPAC Name |
7-bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H17BrN2O2S/c1-16-9-12(15)13-11(14(16)18)7-10(20-13)8-17-3-2-5-19-6-4-17/h7,9H,2-6,8H2,1H3 |
InChI Key |
IYUYGSGNRCUPLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)CN3CCCOCC3)Br |
Origin of Product |
United States |
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